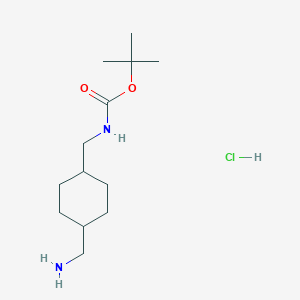

Boc-1,4-cis-damch HCl

Description

Preamble: The Significance of Boc-Protected Cyclohexanediamine (B8721093) Derivatives in Advanced Organic Synthesis

Boc-protected cyclohexanediamine derivatives are crucial intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and other biologically active compounds. chemimpex.comcymitquimica.com The tert-butoxycarbonyl (Boc) protecting group provides a robust yet readily cleavable shield for one of the amine functionalities on the cyclohexanediamine ring. fishersci.co.uk This allows for selective chemical transformations to be performed on the unprotected amine, a fundamental strategy in multi-step organic synthesis. The cyclohexane (B81311) framework itself imparts a degree of conformational rigidity, which can be exploited to control the stereochemical outcome of reactions. The use of these derivatives is particularly prominent in the development of chiral ligands for asymmetric catalysis and as key building blocks for novel therapeutic agents. chemimpex.comsmolecule.com

Foundational Principles of N-tert-Butoxycarbonyl (Boc) Protecting Group Strategies

The N-tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. fishersci.co.ukjk-sci.com Its popularity stems from its ease of introduction, stability under a broad range of reaction conditions, and facile removal under acidic conditions. wikipedia.orgtcichemicals.comorganic-chemistry.org

Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com The reaction is generally high-yielding and can be performed under relatively mild conditions. fishersci.co.uk

Stability: The Boc group is resistant to a variety of reagents, including most nucleophiles and bases, which allows for selective reactions to be carried out at other sites in the molecule. organic-chemistry.org

Deprotection: Removal of the Boc group is most commonly achieved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. jk-sci.comwikipedia.org This process involves the acid-catalyzed cleavage of the carbamate (B1207046) to release the free amine, carbon dioxide, and tert-butanol. The use of HCl in dioxane is a common and efficient method for Boc deprotection. researchgate.net

Scope and Objectives of Academic Research on Boc-1,4-cis-DAMCH HCl

Academic research on Boc-1,4-cis-diaminomethylcyclohexane hydrochloride (this compound) is focused on leveraging its unique structural and chemical properties for various synthetic applications. A primary area of investigation is its use as a building block in the synthesis of novel ligands for metal-catalyzed reactions. The defined stereochemistry of the cis-diamine can lead to the formation of chiral catalysts that can induce high levels of enantioselectivity in chemical transformations. beilstein-journals.org Furthermore, this compound serves as a key intermediate in the synthesis of complex organic molecules with potential biological activity. iris-biotech.de Researchers are continually exploring new synthetic routes that utilize this compound and expanding its applications in areas such as medicinal chemistry and materials science.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 203306-83-6 | 3wpharm.com |

| Molecular Formula | C₁₃H₂₇ClN₂O₂ | 3wpharm.com |

| Molecular Weight | 278.82 g/mol | 3wpharm.com |

| Appearance | Data not available | |

| Solubility | Data not available |

Table 2: Chemical Names and Identifiers

| Type | Identifier | Source |

| IUPAC Name | tert-butyl N-[(1R,4S)-4-(aminomethyl)cyclohexyl]methylcarbamate;hydrochloride | smolecule.com |

| Synonym | Boc-1,4-cis-Diaminomethyl-cyclohexane.HCl | 3wpharm.com |

| InChI Key | VFTPRFKWLNWSIA-VZXYPILPSA-N | smolecule.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXYCYGZIZJGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Boc Group Transformations and Associated Reactions

Elucidation of N-Boc Deprotection Mechanisms

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, favored for its stability in various conditions and its susceptibility to cleavage under acidic conditions. researchgate.netjk-sci.com The removal of the Boc group is a critical step in many synthetic pathways, particularly in peptide synthesis and the preparation of complex molecules. researchgate.netnih.gov

Kinetic and Mechanistic Studies of Acid-Catalyzed Boc Cleavage (e.g., HCl, TFA, H2SO4, Methanesulfonic Acid)

The acid-catalyzed deprotection of a Boc-protected amine is a cornerstone of modern organic synthesis. sigmaaldrich.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.comtotal-synthesis.com This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.com The liberated amine is then protonated by the acid, forming the corresponding salt. commonorganicchemistry.com

Kinetic studies have revealed important details about this process. Research has shown that the rate of HCl-catalyzed deprotection of a Boc-protected amine can exhibit a second-order dependence on the acid concentration. researchgate.netnih.govacs.org This second-order dependence was also observed with other strong acids like sulfuric acid and methanesulfonic acid. researchgate.netnih.gov This suggests a general acid-catalyzed mechanism where a second molecule of the acid facilitates the separation of the reversibly formed ion-molecule pair that results from the fragmentation of the protonated carbamate (B1207046). nih.gov

In contrast, deprotection with trifluoroacetic acid (TFA) often requires a large excess of the acid to achieve a reasonable reaction rate and can show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. researchgate.netnih.gov While traditionally the reagent of choice, TFA's corrosive and toxic nature has led to its replacement with more environmentally friendly alternatives in larger-scale operations. acsgcipr.org Hydrochloric acid is considered a biocompatible and easily removable substitute for TFA. nih.gov Studies have shown that low concentrations of HCl (0.9-2.3%) are often sufficient for cleavage. nih.gov

The choice of acid and solvent can significantly influence the reaction rate and selectivity. For instance, the deprotection of a particular tosylate with methanesulfonic acid was also studied in isopropanol (B130326) (IPA) without toluene. acs.org

Table 1: Comparison of Acids in Boc Deprotection Kinetics

| Acid | Typical Kinetic Dependence on Acid Concentration | General Observations |

|---|---|---|

| HCl | Second-Order researchgate.netnih.gov | Effective and often preferred for its ease of removal. nih.gov |

| H2SO4 | Second-Order nih.gov | Strong acid, demonstrates similar kinetics to HCl. |

| Methanesulfonic Acid (MSA) | Second-Order nih.gov | Another strong acid with comparable kinetic behavior. |

| Trifluoroacetic Acid (TFA) | Inverse on Trifluoroacetate Concentration nih.gov | Often requires a large excess; environmental and safety concerns exist. acsgcipr.org |

Intermediates and Byproduct Formation during Deprotection: Focus on tert-Butyl Cation Reactivity

A key intermediate formed during the acid-catalyzed deprotection of a Boc group is the tert-butyl cation. total-synthesis.comacsgcipr.org The fate of this reactive carbocation can lead to the formation of various byproducts. The tert-butyl cation can be quenched by a suitable trapping agent, deprotonate to form isobutylene (B52900) gas, or polymerize to form isobutylene oligomers. commonorganicchemistry.com

The reactivity of the tert-butyl cation is a significant consideration, as it can alkylate nucleophilic sites on the substrate or product molecule. acsgcipr.org Functional groups that are particularly susceptible to this side reaction include amidines, guanidines, thiols, and electron-rich aromatic rings. acsgcipr.org To mitigate this undesired alkylation, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. researchgate.net

The formation of isobutylene as a gaseous byproduct necessitates that these reactions are not performed in closed systems to allow for its safe escape. jk-sci.comcommonorganicchemistry.com Furthermore, the reaction of the tert-butyl cation with halides or sulfonates can lead to the formation of potential genotoxic impurities, a critical consideration in pharmaceutical process chemistry. acsgcipr.org

Strategies for Selective Boc Deprotection in the Presence of Acid-Sensitive Functionalities

Achieving selective deprotection of a Boc group in the presence of other acid-labile functionalities is a common challenge in organic synthesis. nih.gov The Boc group is generally one of the more acid-sensitive protecting groups, which often allows for its selective removal. acsgcipr.org However, careful selection of reagents and reaction conditions is crucial.

Several strategies have been developed to enhance selectivity. Lewis acids, such as zinc bromide (ZnBr2), have been employed for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive groups. researchgate.netnih.gov While N-Boc and N-trityl groups were found to be labile under these conditions, PhF-protected amines were compatible. nih.gov Another approach involves the use of iodine as a catalyst for N-Boc deprotection under solvent-free conditions or in a solvent, which can offer an effective alternative to traditional acid-based methods. researchgate.net

Solvent-free methods using ex situ generated hydrogen chloride gas have also been shown to provide high tolerance for other acid-sensitive functional groups. researchgate.net This method allows for the deprotection of a wide variety of N-Boc derivatives in quantitative yields without the need for work-up or purification. researchgate.net Additionally, reports have described the use of oxalyl chloride in methanol (B129727) for a mild and selective deprotection of N-Boc groups, even in the presence of acid-labile functionalities. rsc.orgrsc.orgnih.gov

Catalytic Approaches in Boc-Related Synthesis and Deprotection

Catalysis offers powerful tools for both the installation and removal of the Boc protecting group, often providing milder conditions and enhanced selectivity.

Advances in Homogeneous and Heterogeneous Catalysis for N-Boc Removal

Both homogeneous and heterogeneous catalysts have been developed for the deprotection of N-Boc groups, offering alternatives to stoichiometric acid-mediated methods. Iron(III) salts have emerged as sustainable and practical catalysts for the selective removal of a Boc group from N,N'-diprotected amino acids and amine derivatives. rsc.orgsemanticscholar.org This process is clean and often does not require a purification step. rsc.org

Heterogeneous catalysts, such as Florisil, also present a viable alternative to homogeneous systems. bohrium.com The use of solid Brønsted acid catalysts in continuous flow reactors has been shown to achieve N-Boc deprotection of various amines with high yields and short residence times. researchgate.net

Water itself can act as a catalyst for N-Boc deprotection under neutral conditions at elevated temperatures. rsc.orgrsc.org Mechanistic investigations suggest that water functions as a dual acid/base catalyst in this process. rsc.orgrsc.org This method avoids the use of mineral acids and the subsequent formation of waste salts from neutralization. rsc.org The use of tunable solvents, such as near-critical water, also shows promise for combining the benefits of homogeneous catalysis with the ease of separation typically associated with heterogeneous catalysis. researchgate.netsemanticscholar.orgnih.gov

Table 2: Catalytic Methods for N-Boc Deprotection

| Catalyst/Method | Type | Key Advantages |

|---|---|---|

| Iron(III) Salts | Homogeneous rsc.org | Sustainable, practical, clean, and selective. rsc.orgsemanticscholar.org |

| Solid Brønsted Acids (e.g., H-BEA zeolite) | Heterogeneous researchgate.net | Suitable for continuous flow processes, high yields, short reaction times. researchgate.net |

| Boiling Water | Homogeneous (Dual Acid/Base) rsc.org | Neutral, "green," avoids mineral acids and waste salts. rsc.orgrsc.org |

| Iodine | Homogeneous researchgate.net | Effective under solvent-free conditions. researchgate.net |

| Oxalyl Chloride/Methanol | Homogeneous rsc.org | Mild conditions, tolerant of acid-labile groups. rsc.orgrsc.org |

Enantioselective Catalysis Utilizing Boc-Protected Intermediates (e.g., Chiral N-Heterocyclic Carbene Catalysis in β-Lactam Synthesis)

Boc-protected intermediates play a crucial role in various enantioselective catalytic transformations. The steric bulk and electronic properties of the Boc group can influence the stereochemical outcome of a reaction.

A notable example is the use of chiral N-heterocyclic carbenes (NHCs) as catalysts in the synthesis of β-lactams. nih.gov Chiral NHCs have been shown to efficiently catalyze the formal [2+2] cycloaddition of ketenes with imines, including N-aryl and N-alkylcarbonyl imines, to produce cis-β-lactams with good diastereoselectivities and excellent enantioselectivities. nih.gov The design and synthesis of chiral linker-bridged bis-N-heterocyclic carbenes and their palladium complexes have also been explored for asymmetric Suzuki-Miyaura coupling reactions. rsc.org

Furthermore, Boc-protected imines are valuable substrates in other enantioselective reactions. For instance, the copper(I)-catalyzed asymmetric pinacolboryl addition to N-Boc-imines using a chiral sulfoxide-phosphine ligand has been reported. nih.gov Additionally, bifunctional squaramide organocatalysts have been successfully employed in the enantioselective aza-Henry reaction of t-Boc protected imines with nitroalkanes. rsc.org These examples highlight the importance of Boc-protected intermediates in the development of new stereoselective synthetic methodologies.

Advanced Applications of Boc 1,4 Cis Diaminomethylcyclohexane Hydrochloride in Chemical Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The defined stereochemistry and rigid cyclic backbone of Boc-1,4-cis-damch HCl make it a valuable chiral building block in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. The cyclohexane (B81311) framework imparts a level of conformational rigidity that can be exploited to control the stereochemical outcome of reactions.

The presence of two nitrogen atoms in a fixed spatial orientation makes the deprotected cis-1,4-diaminomethylcyclohexane scaffold an excellent candidate for the synthesis of chiral ligands. While ligands based on the similar trans-1,2-diaminocyclohexane are common, cis-diamine derivatives are also of significant interest for creating unique stereochemical environments in metal-catalyzed reactions. researchgate.net The synthesis of such ligands from this compound would typically involve two key steps:

Functionalization of the free amine: After neutralization of the hydrochloride salt, the primary amine can be reacted with various electrophiles. For instance, condensation with chiral aldehydes or ketones can form Schiff base (imine) ligands. Alternatively, acylation with chiral carboxylic acids or reaction with phosphorus-containing groups can yield a diverse library of amide or phosphine (B1218219) ligands, respectively. nih.gov

Deprotection and further modification: The Boc group can be removed under acidic conditions to expose the second primary amine. This amine can then be functionalized similarly or differently to the first, allowing for the creation of both symmetric (C₂) and asymmetric (C₁) ligands.

These bidentate or potentially tetradentate ligands, once complexed with a transition metal (e.g., manganese, rhodium, iridium), can serve as catalysts for a range of stereoselective reactions, including asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. researchgate.netnih.govresearchgate.net The rigid cis-scaffold helps to create a well-defined chiral pocket around the metal center, influencing the facial selectivity of substrate binding and leading to high enantiomeric excess in the final product. nih.gov

This compound serves as a crucial starting material for the synthesis of complex molecular architectures, particularly those intended for applications in medicinal chemistry and chemical biology. chemimpex.com The cyclohexane core acts as a rigid scaffold, allowing for the precise three-dimensional positioning of various functional groups, which is critical for molecular recognition and interaction with biological targets like enzymes and receptors.

A pertinent example of the utility of the underlying cis-1,4-diaminocyclohexane core is in the development of novel platinum-based antitumor agents. nih.gov Researchers have synthesized platinum(II) chelate complexes where the cis-1,4-diaminocyclohexane ligand binds to the platinum center. nih.gov X-ray crystallography confirmed that the ligand adopts a locked boat conformation within the complex. nih.gov These compounds have demonstrated significant antitumor activity, in some cases against cell lines resistant to other platinum drugs, highlighting the therapeutic potential of this specific scaffold. nih.gov The ability to start with the mono-Boc-protected version allows for the controlled and sequential addition of other functionalities to the core structure before chelation, enabling the synthesis of highly tailored therapeutic candidates.

Role in Peptide and Amine Bioconjugation Chemistry

The differential protection of the two amine groups in this compound makes it an exceptionally useful tool in the fields of peptide chemistry and bioconjugation, where sequential and site-specific reactions are paramount.

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis due to its stability under many reaction conditions and its facile removal with acid. this compound is ideally suited for incorporation as a non-natural building block or linker into peptide chains in both solid-phase and solution-phase synthesis. chemimpex.com

The synthetic strategy involves coupling the free primary amine (after neutralization) to the C-terminus of a growing peptide chain or to an activated carboxylic acid on a resin. The Boc-protected amine at the other end of the cyclohexane ring remains unreactive during this coupling step. Once the coupling is complete, the Boc group can be selectively cleaved using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid. This reveals a new primary amine, which can then be used as a point for further peptide chain elongation or for the attachment of other molecules, such as fluorescent dyes or drug payloads. This orthogonal protection scheme allows the molecule to function as a branching point or a specific linker within a larger peptide architecture.

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. This compound is a classic example of a heterobifunctional linker, which contains two different reactive groups (or in this case, one reactive group and one protected reactive group). This property is highly valuable for controlled bioconjugation processes.

The methodology is straightforward:

The free amine of this compound is reacted with an activated functional group (e.g., a carboxyl group) on the first target molecule (Molecule A).

After this initial conjugation, the Boc protecting group is chemically removed.

The newly exposed amine is then reacted with an activated functional group on a second target molecule (Molecule B).

This sequential process prevents the self-polymerization of the target molecules and ensures a defined linkage, connecting Molecule A and Molecule B through the rigid cis-1,4-diaminomethylcyclohexane spacer. The rigid nature of the spacer can be advantageous, as it provides a fixed distance and orientation between the two conjugated molecules, which can be critical for the function of the final conjugate.

Functionalization for Specialized Chemical Intermediates

The free primary amine in this compound serves as a reactive handle for a wide range of chemical transformations, enabling its conversion into a multitude of specialized chemical intermediates. Following neutralization of the hydrochloride salt, the nucleophilic primary amine can readily participate in several fundamental organic reactions. These reactions allow for the introduction of diverse functional groups, tailoring the molecule for specific downstream applications in areas like drug discovery and materials science. chemimpex.comnih.gov

The table below outlines some of the primary functionalization reactions that can be performed on the free amine of this compound.

| Reaction Type | Reagent Class | Resulting Functional Group | Significance of Intermediate |

|---|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | Amide | Creates stable, neutral linkages; common in peptide chemistry and synthesis of bioactive molecules. |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Modifies basicity and steric properties; used to build complex amine scaffolds. |

| Reductive Amination | Aldehydes, Ketones (with a reducing agent like NaBH₃CN) | Secondary/Tertiary Amine | Forms C-N bonds under mild conditions; a versatile method for introducing a wide variety of substituents. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Creates stable, acidic N-H groups (if primary/secondary); common motif in pharmaceuticals (e.g., sulfa drugs). |

| Urea Formation | Isocyanates | Urea | Forms hydrogen-bonding motifs crucial for molecular recognition in supramolecular and medicinal chemistry. |

| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Ketone/Ester | Forms C-N bonds via conjugate addition; useful for building carbon skeletons. |

Each of these transformations leverages the initial mono-protection of the diamine to ensure that only one nitrogen atom reacts, thereby producing well-defined, functionalized intermediates that are ready for subsequent synthetic steps after Boc deprotection.

Preparation of Key Intermediates for Advanced Synthetic Pathways

The strategic use of Boc-1,4-cis-diaminomethylcyclohexane hydrochloride allows for the selective functionalization of the two primary amine groups, a critical step in the multi-step synthesis of complex organic molecules. The Boc group provides a robust shield for one amine, enabling transformations on the unprotected amine without affecting the other. google.com This mono-protection is essential for creating asymmetric molecules and is a common strategy in pharmaceutical and materials science research. researchgate.netresearchgate.netsigmaaldrich.comiwu.eduredalyc.orgsciforum.net

The cis configuration of the diaminomethyl groups on the cyclohexane ring imparts a specific spatial arrangement, which is often exploited to control the stereochemistry of subsequent reactions. This feature is particularly valuable in asymmetric synthesis, where the desired biological activity of a molecule is dependent on its three-dimensional structure. nih.govsigmaaldrich.comwiley.comrsc.org The deprotection of the Boc group is typically achieved under mild acidic conditions, which preserves the integrity of other functional groups within the molecule.

One notable application of this building block is in the synthesis of chiral ligands for transition metal catalysts. The defined stereochemistry of the diamine can lead to the formation of catalysts capable of inducing high levels of enantioselectivity in a variety of chemical transformations.

Exploration in the Synthesis of Agrochemical Precursors

While direct and extensive research on the application of Boc-1,4-cis-diaminomethylcyclohexane hydrochloride in the synthesis of agrochemical precursors is not widely published, the structural motifs derived from this compound are relevant to the agrochemical industry. For instance, cyclohexane-1,3-dione derivatives, which can be synthesized from precursors containing the cyclohexane scaffold, have been investigated for their herbicidal properties. google.comgoogle.com

The diamine functionality, after deprotection, offers a reactive handle for the introduction of various pharmacophores and toxophores relevant to agrochemicals. The development of novel fungicides, herbicides, and insecticides often relies on the synthesis of molecules with specific spatial arrangements of functional groups to interact with biological targets in pests and weeds. The rigid cyclohexane backbone of Boc-1,4-cis-diaminomethylcyclohexane hydrochloride provides a stable platform for the precise positioning of such groups.

Integration into Materials Science and Coordination Chemistry

The deprotected form of Boc-1,4-cis-diaminomethylcyclohexane hydrochloride, cis-1,4-bis(aminomethyl)cyclohexane (B146450), is a valuable monomer and ligand in materials science and coordination chemistry. biosynth.comscbt.comcymitquimica.comfishersci.ca

Role in the Development of Tailored Polymeric Materials

Cis-1,4-bis(aminomethyl)cyclohexane is utilized as a monomer in the synthesis of polyamides. mdpi.comnih.govnih.gov The reaction of this diamine with various dicarboxylic acids or their derivatives leads to the formation of polyamides with specific properties influenced by the cis stereochemistry of the cyclohexane ring. This geometric constraint affects the polymer's chain packing, crystallinity, and consequently, its thermal and mechanical properties.

For example, polyamides synthesized from 1,4-bis(aminomethyl)cyclohexane and aromatic dicarboxylic acids exhibit good thermal stability and solubility in certain organic solvents. The incorporation of the non-coplanar cyclohexane ring disrupts the chain packing that would be present in fully aromatic polyamides, often leading to improved processability.

Table 1: Properties of Polyamides Synthesized from 1,4-Bis(aminomethyl)cyclohexane

| Dicarboxylic Acid Co-monomer | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) |

| Isophthalic Acid | 1.85 - 2.36 | 237 - 254 | > 400 |

| 2,2-Bis(4-carboxyphenyl)hexafluoropropane | 1.85 - 2.36 | 237 - 254 | > 400 |

| 4,4'-Oxydibenzoic Acid | 1.85 - 2.36 | 237 - 254 | > 400 |

Note: Data is illustrative and based on findings for related aromatic polyamides. mdpi.com

Coordination Behavior of Diamine Ligands with Metal Centers

The deprotected diamine, cis-1,4-bis(aminomethyl)cyclohexane, acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the two primary amine groups. The cis configuration allows the ligand to form chelate rings with metal ions, leading to the formation of stable coordination complexes. researchgate.netnih.govnih.govmdpi.comnih.govdntb.gov.uafrontiersin.orgdntb.gov.uaresearchgate.netmdpi.com

This coordination behavior is fundamental to the construction of metal-organic frameworks (MOFs) and coordination polymers. The specific geometry of the ligand influences the resulting structure and dimensionality of the framework, which in turn dictates its properties, such as porosity, surface area, and catalytic activity. While research on MOFs specifically using cis-1,4-bis(aminomethyl)cyclohexane is emerging, studies on analogous cyclohexane-based ligands demonstrate the potential for creating novel materials with applications in gas storage, separation, and catalysis.

For instance, the coordination of related cyclohexanedicarboxylate ligands with various transition metals has been shown to produce a range of structures from one-dimensional chains to three-dimensional frameworks. The choice of metal ion and reaction conditions plays a crucial role in directing the self-assembly of these materials.

Table 2: Examples of Metal Complexes with Cyclohexane-Based Ligands

| Metal Ion | Ligand | Resulting Structure Type |

| Copper(II) | trans-1,4-Cyclohexanedicarboxylate | 3D Porous Network |

| Cadmium(II) | trans-1,4-Cyclohexanedicarboxylate | 3D Metal-Organic Framework |

| Manganese(II) | trans-1,4-Cyclohexanedicarboxylate | 3D Metal-Organic Framework |

| Cobalt(II) | trans-1,4-Cyclohexanedicarboxylate | 1D Hydrogen-Bonded Chains |

Note: This table presents examples with a related ligand to illustrate the coordination principles. nih.gov

Advanced Characterization and Computational Approaches for Boc 1,4 Cis Damch Hcl

High-Resolution Spectroscopic Methods for Structural Assignment (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of Boc-1,4-cis-damch HCl. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for elucidating the molecular framework and confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). For this compound, 1D NMR spectra (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed for complete structural assignment.

In the ¹H NMR spectrum, characteristic signals are expected for the protons of the cyclohexane (B81311) ring, the aminomethyl groups, and the tert-butoxycarbonyl (Boc) protecting group. The protons of the cyclohexane ring in a cis-1,4-disubstituted pattern typically exhibit complex multiplets due to chair-to-chair interconversion, although at room temperature, time-averaged signals are observed. The chemical shifts of the methylene (B1212753) protons adjacent to the nitrogen atoms are influenced by the electronegativity of the nitrogen and the presence of the Boc group.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances include those for the carbonyl carbon of the Boc group (typically around 155-156 ppm), the quaternary carbon of the tert-butyl group (around 79-80 ppm), the methyl carbons of the Boc group (around 28 ppm), and the carbons of the cyclohexane ring and the aminomethyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Compounds

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| NH (carbamate) | ~5.0-5.5 | Broad singlet |

| CH₂-NHBoc | ~3.0-3.2 | Multiplet |

| CH₂-NH₂ | ~2.7-2.9 | Multiplet |

| Cyclohexane CH | ~1.2-1.8 | Multiplet |

| C(CH₃)₃ | ~1.4 | Singlet |

| NH₃⁺ | ~8.0-8.5 | Broad singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Boc) | ~156 |

| C(CH₃)₃ | ~79 |

| CH₂-NHBoc | ~40-45 |

| CH₂-NH₂ | ~40-45 |

| Cyclohexane CH₂ | ~25-35 |

| Cyclohexane CH | ~30-40 |

| C(CH₃)₃ | ~28 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) are commonly used. The protonated molecule [M+H]⁺ would be the expected parent ion in the positive ion mode. A characteristic fragmentation pattern for Boc-protected amines involves the loss of the Boc group or parts of it, such as the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). reddit.com The presence of the hydrochloride salt may also influence the observed ions.

Advanced Chromatographic and Separation Techniques for Purity Assessment (e.g., TLC, HPLC, GPC)

The purity of this compound is a critical parameter, and advanced chromatographic techniques are essential for its accurate determination.

Thin-Layer Chromatography (TLC)

TLC is a rapid and versatile technique for monitoring reaction progress and assessing the purity of a sample. researchgate.net For this compound, silica (B1680970) gel plates are typically used as the stationary phase. The choice of mobile phase is critical for achieving good separation of the desired product from any starting materials, by-products (such as the di-Boc protected diamine), or impurities. A common mobile phase system for Boc-protected amines is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), often with a small amount of a basic modifier like triethylamine (B128534) to reduce tailing of the amine spots. iastate.edu Visualization of the spots can be achieved using UV light if the compound is UV-active, or more commonly for amines, by staining with reagents such as ninhydrin (B49086) (for the free amine) or potassium permanganate. iastate.edu

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative assessment of purity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of Boc-protected compounds. In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution. Detection is commonly performed using a UV detector. The purity of this compound would be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Table 3: Representative HPLC Method Parameters for Purity Assessment of Boc-Protected Amines

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gel Permeation Chromatography (GPC)

GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume. wikipedia.org While GPC is predominantly used for the analysis of large molecules like polymers, it can be applied to the separation and purification of small molecules in certain contexts. cd-bioparticles.comchromtech.com For a small molecule like this compound, GPC could be used to separate it from higher molecular weight impurities or oligomeric side products that might form during synthesis. eag.com The stationary phase consists of porous beads, and smaller molecules can enter the pores, resulting in a longer retention time, while larger molecules are excluded and elute faster. microbenotes.com

Theoretical and Computational Chemistry for Conformational and Reactive Insights

Theoretical and computational chemistry offers powerful tools to complement experimental data, providing insights into the molecular properties, conformational landscape, and reactivity of this compound.

Molecular Modeling and Dynamics of cis-1,4-Diaminomethylcyclohexane Derivatives

Molecular modeling and molecular dynamics (MD) simulations can be employed to explore the conformational space of cis-1,4-diaminomethylcyclohexane derivatives. nih.govmdpi.com The cyclohexane ring in the cis-1,4-disubstituted pattern exists in a dynamic equilibrium between two chair conformations. In one conformer, one aminomethyl group is in an axial position and the other is in an equatorial position, and this relationship is reversed upon ring flip.

MD simulations can provide a detailed picture of the conformational dynamics, including the rates of chair-to-chair interconversion and the preferred orientations of the aminomethyl and Boc groups. nih.gov These simulations can reveal the influence of the Boc protecting group on the conformational equilibrium and the intramolecular interactions, such as hydrogen bonding, that may stabilize certain conformations.

Quantum Chemical Calculations for Reaction Pathway Predictions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting reaction pathways and understanding the mechanisms of chemical transformations. rsc.orgresearchgate.net For this compound, DFT calculations can be used to model the mono-Boc protection of cis-1,4-diaminomethylcyclohexane. researchgate.net These calculations can elucidate the transition state structures and activation energies for the reaction of the diamine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), providing insights into the selectivity of the mono-protection versus di-protection. bioorg.org Furthermore, the calculations can help to rationalize the role of reaction conditions, such as the use of an acid to protonate one of the amino groups, in achieving selective mono-protection. bioorg.org

Prediction of Spectroscopic Parameters and Molecular Properties (e.g., Collision Cross Section)

Computational methods can also be used to predict various spectroscopic parameters and molecular properties.

Prediction of NMR Spectra: DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. rsc.orgnih.govaps.org By calculating the magnetic shielding tensors for each nucleus in a computed low-energy conformation of the molecule, theoretical chemical shifts can be obtained. ruc.dk These predicted spectra can be compared with experimental data to aid in the assignment of complex spectra and to confirm the proposed structure. researchgate.net

Prediction of Collision Cross Section (CCS): The collision cross section is a measure of the size and shape of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS). acs.orgnih.gov Computational methods, including machine learning models and theoretical calculations based on the ion's structure, can be used to predict the CCS value of this compound. acs.orgmdpi.comarxiv.orgresearchgate.net An accurate prediction of the CCS can provide an additional parameter for the confident identification of the compound in complex mixtures when combined with its mass-to-charge ratio and retention time. nih.gov

Future Directions and Emerging Research Frontiers in Boc 1,4 Cis Damch Hcl Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the development of synthetic routes for valuable chemical intermediates like Boc-1,4-cis-damch HCl. researchgate.net Traditional methods for the mono-Boc protection of diamines often rely on large excesses of the diamine to favor the desired product, leading to significant waste. reddit.com Modern approaches are shifting towards more atom-economical and environmentally benign methodologies.

One promising green strategy involves the use of heterogeneous acid catalysts, such as Amberlite-IR 120 resin, which can facilitate the N-tert-butoxycarbonylation of amines under solvent-free conditions. This method offers the advantages of easy catalyst recovery and recycling, minimizing waste streams. Additionally, catalyst- and solvent-free methods for Boc protection under mild conditions are being explored, which further enhances the environmental profile of the synthesis. researchgate.net

Another avenue of research focuses on the selective synthesis of the cis-isomer of 1,4-diaminocyclohexane, the precursor to this compound. While the hydrogenation of p-phenylenediamine (B122844) often yields a mixture of cis and trans isomers, processes are being developed to selectively produce the trans-isomer, which can indirectly enrich the cis-isomer in the remaining mixture. chemicalbook.com Future research will likely focus on developing catalytic systems that directly favor the formation of the cis-isomer, potentially through stereoselective hydrogenation or other novel synthetic transformations.

Table 1: Comparison of Synthetic Methodologies for Mono-Boc Protection of Diamines

| Methodology | Advantages | Disadvantages |

| Excess Diamine | Simple procedure. | High material waste, requires extensive purification. |

| Heterogeneous Catalysis | Catalyst is recyclable, often solvent-free, milder conditions. | May require specific catalyst preparation. |

| Flow Chemistry | Precise control over reaction conditions, improved safety, potential for scalability. | Requires specialized equipment. |

| HCl Salt Formation | Good selectivity for mono-protection. | Requires stoichiometric use of acid and subsequent neutralization. researchgate.net |

Innovations in Catalytic Deprotection and Functionalization Strategies

The removal of the Boc protecting group is a critical step in the further functionalization of the diamine. Traditional methods often employ strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents. rsc.org While effective, these methods can be harsh and generate acidic waste. Consequently, there is a significant research effort directed towards developing milder and more selective catalytic deprotection strategies.

Iron(III) salts have emerged as sustainable and practical catalysts for the selective cleavage of the Boc group. rsc.orgresearchgate.net These reactions are often clean, proceeding without the need for extensive purification. rsc.org Another innovative approach is the thermal deprotection of N-Boc protected amines in a continuous flow system, which can be performed in the absence of an acid catalyst. researchgate.net This method offers excellent control over reaction conditions and can even allow for the selective deprotection of one Boc group in the presence of another. researchgate.net

Beyond deprotection, the selective functionalization of the free amino group in this compound is a key area of interest. The ability to introduce a wide range of substituents at this position opens up possibilities for creating diverse molecular scaffolds for applications in medicinal chemistry and materials science. Future research will likely focus on developing novel catalytic methods for C-N bond formation that are tolerant of the Boc protecting group and proceed with high chemo- and stereoselectivity.

Table 2: Emerging Catalytic Deprotection Methods for Boc-Protected Amines

| Catalyst/Method | Key Features |

| Iron(III) Catalysis | Sustainable, practical, clean reaction profile. rsc.orgresearchgate.net |

| Thermal Deprotection (Flow) | Acid-free, precise temperature control, potential for selective deprotection. researchgate.net |

| Iodine Catalysis | Mild conditions, can be performed solvent-free. |

| Mechanochemical Methods | Solvent-free, operationally simple. |

Expanded Applications in Novel Chemical Transformations

The unique stereochemistry and bifunctional nature of this compound make it a valuable precursor for a variety of novel chemical transformations. The cis-relationship of the amino groups can be exploited to create conformationally constrained ligands for asymmetric catalysis. While derivatives of the trans-1,2-diaminocyclohexane have been extensively studied as chiral ligands, the potential of cis-1,4-diaminocyclohexane derivatives remains less explored. researchgate.net The development of new axially chiral ligands based on a locked cis-diamine scaffold could lead to catalysts with unique reactivity and selectivity in asymmetric reactions. researchgate.net

Furthermore, the free amino group of this compound can participate in a range of reactions to construct complex molecular architectures. For instance, it can be used in the synthesis of novel heterocyclic compounds, peptidomimetics, and macrocycles. The development of efficient and selective methods for these transformations will be a key focus of future research. This includes the exploration of multicomponent reactions and catalytic C-H functionalization to streamline synthetic sequences and increase molecular complexity in a single step.

Integration with Machine Learning and AI for Synthetic Design and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis. These powerful computational tools can be applied to various aspects of this compound chemistry, from synthetic route design to the optimization of reaction conditions.

ML models can be trained on large datasets of chemical reactions to predict the stereoselectivity of a given transformation. researchgate.net This could be particularly valuable in the development of synthetic routes to the cis-isomer of 1,4-diaminocyclohexane, where controlling stereochemistry is crucial. By analyzing the features of the substrate, catalyst, and reaction conditions, ML algorithms can guide chemists towards the most promising experimental setups for achieving high stereoselectivity. researchgate.net

Table 3: Applications of AI and Machine Learning in this compound Chemistry

| Application | Potential Impact |

| Synthetic Route Design | Identification of novel and more efficient synthetic pathways. |

| Stereoselectivity Prediction | Guidance in the development of stereoselective syntheses of the cis-isomer. researchgate.net |

| Reaction Optimization | Rapid identification of optimal reaction conditions for yield and purity. |

| Catalyst Design | In silico design of novel catalysts with enhanced activity and selectivity. |

Q & A

Q. What are the optimal synthetic routes for Boc-1,4-cis-damch HCl, and how can purity be validated?

Methodological Answer: Synthesis typically involves protecting group strategies (e.g., tert-butoxycarbonyl, Boc) to stabilize reactive intermediates. Post-synthesis, purity validation requires HPLC with UV/Vis detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For new compounds, elemental analysis or high-resolution mass spectrometry (HRMS) is mandatory to confirm molecular composition . Known compounds should cross-reference published spectral data to avoid redundancy .

Q. What standard protocols are used to characterize this compound’s physicochemical properties?

Methodological Answer: Key protocols include:

- Solubility : Phase-solubility studies in buffers (pH 1.2–7.4) to simulate physiological conditions.

- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products.

- LogP : Reverse-phase HPLC to determine partition coefficients.

Documentation must adhere to journal guidelines, with detailed methods in supplementary materials to avoid cluttering the main text .

Q. How should researchers design initial in vitro assays to assess this compound’s biological activity?

Methodological Answer: Use cell-based assays (e.g., neutrophil migration assays for sepsis models) with dose-response curves (1 nM–100 µM). Include positive controls (e.g., fMLP for FPR2/ALX receptor activation) and negative controls (vehicle-only). Normalize data to baseline activity and use ANOVA with post-hoc tests (p<0.05) .

Advanced Research Questions

Q. How does this compound modulate FPR2/ALX receptor activity in sepsis models, and what mechanistic insights exist?

Methodological Answer: In murine sepsis models, Boc-1 antagonizes FPR2/ALX, reducing bacterial dissemination by enhancing neutrophil migration to infection sites. Mechanistic studies involve ELISA to quantify lipoxin A4 (LXA4) levels in bronchoalveolar lavage (BAL) and Western blotting to track NF-κB pathway inhibition. Survival rate improvements (e.g., 60% vs. 20% in controls) should be correlated with cytokine profiles (TNF-α, IL-6) .

Q. How can researchers resolve contradictions in reported efficacy of this compound across studies?

Methodological Answer: Conduct a meta-analysis of primary literature, focusing on variables like:

Q. What strategies are recommended for in vivo pharmacokinetic studies of this compound?

Methodological Answer:

- Tracer studies : Radiolabel Boc-1 with ³H or ¹⁴C for bioavailability assessments.

- Tissue distribution : Autoradiography or LC-MS/MS in organs (lungs, spleen).

- Half-life determination : Non-compartmental analysis of plasma concentration-time curves.

Include sham groups to account for procedural stress and use power analysis to determine cohort sizes .

Data Analysis and Presentation

Q. How should researchers statistically analyze contradictory data from this compound experiments?

Methodological Answer: Apply robust statistical frameworks:

Q. What are best practices for visualizing this compound’s structure-activity relationships?

Methodological Answer: Use PyMOL or ChemDraw for 3D structural clarity, highlighting stereochemistry (cis-configuration). For SAR tables, limit to 3–4 analogs with key parameters (IC₅₀, logP, solubility). Avoid overcrowding figures; place extensive datasets in supplementary materials .

Experimental Design and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

Methodological Answer:

Q. What steps mitigate bias in preclinical studies of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.